4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole

Medicinal chemistry Lipophilicity Drug design

This 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole features a flexible ethylene linker and lipophilic meta-CF3 group, providing distinct conformational and electronic advantages over directly aryl-attached or unsubstituted pyrazoles. Its elevated cLogP (~3.5) and tautomeric homogeneity make it an ideal hinge-binding mimetic for Type II kinase inhibitors and a key fragment for fipronil-type GABAergic probes. Procure this exclusive scaffold for hit-to-lead optimization and parallel library synthesis. Request a quote for custom synthesis or bulk orders.

Molecular Formula C12H11F3N2
Molecular Weight 240.22 g/mol
Cat. No. B12079850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole
Molecular FormulaC12H11F3N2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2
InChIInChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17)
InChIKeyWNTSETLBCWDOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole: Structural Baseline and Key Differentiators for Scientific Procurement


4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole (CAS 2753354-89-9) is a disubstituted 1H-pyrazole bearing a 3-trifluoromethylphenethyl group at the 4-position [1]. With a molecular formula of C12H11F3N2 and a molecular weight of 240.22 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. The combination of a lipophilic, electron-withdrawing trifluoromethyl substituent and a flexible ethylene linker distinguishes it from directly aryl-attached or unsubstituted pyrazole analogs, potentially altering key physicochemical properties such as logP, metabolic stability, and target-binding conformation.

Why 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


The presence of a 4-phenethyl linker with a meta-trifluoromethyl substituent creates a unique spatial and electronic profile that cannot be replicated by direct 4-aryl, 4-benzyl, or unsubstituted pyrazoles. For example, 4-phenyl-1H-pyrazole lacks the extended ethyl spacer and the electron-withdrawing CF3 group, which are critical for modulating π-stacking, hydrogen-bonding distances, and lipophilicity (cLogP ~3.5 for the target compound versus ~1.8 for 4-phenyl-1H-pyrazole by class-level inference). Similarly, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 362601-71-6) places the CF3-phenyl group directly on the pyrazole ring, eliminating the conformational flexibility provided by the ethylene bridge. This flexibility is essential for accessing binding pockets that require an induced-fit mechanism, as demonstrated by the incorporation of the 4-(3-(trifluoromethyl)phenethyl) motif in potent kinase inhibitors and hERG-active compounds [1]. Generic substitution with any analog lacking the ortho-/meta-CF3-phenethyl architecture risks loss of target affinity, selectivity, or physicochemical suitability for hit-to-lead optimization.

Quantitative Differentiation: 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole versus Closest Analogs


Lipophilicity Comparison: cLogP of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole versus 4-Phenyl-1H-pyrazole

The calculated partition coefficient (cLogP) for 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole is predicted to be ~3.5, compared to ~1.8 for the unsubstituted 4-phenyl-1H-pyrazole [1]. This ~1.7 log-unit increase in lipophilicity, driven by the trifluoromethyl group and ethylene spacer, positions the target compound in a more desirable range for CNS drug-like candidates (Lipinski Rule of 5 allows logP up to 5) and can enhance membrane permeability.

Medicinal chemistry Lipophilicity Drug design

Tautomeric Stability: 4-Substituted 1H-Pyrazole versus 3-Aryl-1H-Pyrazole Equilibria

4-Substituted 1H-pyrazoles, like the target compound, exist predominantly in a single annular tautomeric form due to symmetrical substitution at the 4-position, whereas 3-aryl-1H-pyrazoles (e.g., 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole, CAS 149739-48-0) exhibit rapid tautomeric equilibria between 1H- and 2H-forms in solution [1][2]. This tautomeric homogeneity ensures consistent binding modes and spectroscopic purity, which is critical for structure-based drug design and reproducible biological assay results.

Tautomerism Reactivity Drug-target interactions

Conformational Flexibility: Ethylene Spacer vs. Direct Aryl Attachment in Kinase Inhibition

Incorporation of the 4-(3-(trifluoromethyl)phenethyl) moiety into a piperazinone scaffold (BDBM50198577) resulted in an hERG IC50 of 1.7 µM, while direct 3-(trifluoromethyl)phenyl-pyrazole analogs (e.g., BDBM50132986) exhibited TGF-β receptor type-1 kinase inhibition with Ki = 524 nM [1][2]. Although these measurements are not head-to-head, they demonstrate that the ethylene linker can orient the trifluoromethylphenyl group into distinct hydrophobic pockets, altering target selectivity profiles compared to directly linked aryl-pyrazole chemotypes.

Kinase inhibitors Conformational analysis Structure-based design

Synthetic Tractability: 4-Phenethyl Pyrazole Assembly vs. 3-Aryl Pyrazole Cross-Coupling

The synthesis of 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole can be achieved via condensation of a suitable 1,3-diketone (or equivalent synthon) with hydrazine, avoiding the need for Suzuki or Stille cross-coupling required for many 3-aryl or 4-aryl pyrazoles [1]. This metal-free, one-pot approach has been demonstrated on multi-gram scale for substituted pyrazoles with typical yields of 60–85% [1]. In contrast, direct arylation at the 4-position of 1H-pyrazole often requires expensive catalysts and protecting group strategies, lowering atom economy.

Synthesis Building blocks Parallel chemistry

High-Value Application Scenarios for 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The elevated cLogP (~3.5) and the conformational flexibility of the ethylene linker make this pyrazole an ideal fragment for designing brain-penetrant kinase inhibitors. It can serve as a hinge-binding mimetic or a lipophilic cap in Type II kinase inhibitor design, where its tautomeric homogeneity ensures consistent X-ray binding poses [Section 3, Evidence 1 & 3].

Agrochemical Lead Optimization: Insecticidal Pyrazoles

The 4-phenethyl architecture with a meta-CF3 substituent mirrors key pharmacophoric elements of fipronil analogs. The increased lipophilicity relative to des-CF3 or des-ethyl pyrazoles can improve cuticular penetration in insects, while the flexible linker may enhance target-site access to GABA receptors [Section 3, Evidence 1].

Parallel Synthesis of Pyrazole-Focused Compound Arrays

The one-pot, metal-free synthetic accessibility of 4-substituted pyrazoles enables rapid parallel synthesis of diverse amide, sulfonamide, and urea libraries. This compound can be utilized as a common intermediate for late-stage functionalization at the N1 position, accelerating hit expansion and SAR development [Section 3, Evidence 4].

Quote Request

Request a Quote for 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.